2-Propylpyrrolidine-2-carboxylic acid
Description
Contextualization of Pyrrolidine-2-carboxylic Acid Scaffolds in Organic Chemistry
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. nih.gov Pyrrolidine-2-carboxylic acid, commonly known as proline, is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into the cyclic structure. This conformational rigidity imparts distinct structural properties to peptides and proteins and makes the pyrrolidine scaffold a valuable component in synthetic organic chemistry. researchgate.net
The applications of pyrrolidine-2-carboxylic acid and its derivatives are extensive. In the realm of asymmetric catalysis, proline and its analogs have proven to be highly effective organocatalysts for a variety of transformations, including aldol (B89426) and Mannich reactions. researchgate.net The inherent chirality and conformational constraints of the pyrrolidine ring allow for a high degree of stereocontrol in these reactions. Furthermore, the pyrrolidine scaffold is a privileged structure in medicinal chemistry, with numerous FDA-approved drugs containing this moiety. nih.gov Its ability to engage in hydrogen bonding and its defined three-dimensional shape contribute to its successful application in drug design. nih.gov
Overview of the Research Significance of α-Substituted Pyrrolidine Carboxylic Acids
Substitution at the α-position (the carbon atom bearing the carboxylic acid group) of pyrrolidine-2-carboxylic acid introduces a quaternary stereocenter, which can significantly influence the molecule's biological activity and conformational preferences. These α-substituted derivatives, such as 2-Propylpyrrolidine-2-carboxylic acid, are of considerable interest to researchers for several reasons.
The introduction of an alkyl group at the C2 position can enhance the steric bulk and lipophilicity of the molecule, properties that are crucial for modulating interactions with biological targets. nih.gov For instance, α-substituted prolines can act as conformational constraints in peptides, forcing them into specific secondary structures. This strategy is widely employed in peptidomimetics to design peptides with improved stability and biological activity.
Furthermore, the synthesis of α-substituted pyrrolidine carboxylic acids presents a significant stereochemical challenge, driving the development of novel synthetic methodologies. Researchers continuously explore efficient and stereoselective routes to access these complex amino acid analogs.
Evolution of Research Trajectories for Novel Amino Acid Analogs
The field of amino acid research has expanded far beyond the 20 canonical amino acids found in nature. The synthesis and incorporation of novel amino acid analogs into peptides and proteins have become a powerful tool for probing biological processes and engineering molecules with new functions. scripps.edubuffalo.edu This area of research is driven by the desire to create proteins with enhanced stability, novel catalytic activities, or specific binding properties. scripps.edu
The exploration of amino acid analogs has been a key theme in the study of the origins of life, with researchers investigating how alternative building blocks could have participated in prebiotic peptide synthesis. royalsocietypublishing.org In modern synthetic biology, the genetic code has been expanded to incorporate unnatural amino acids, opening up new avenues for protein engineering. scripps.edu
The development of novel amino acid analogs, including α-substituted pyrrolidine carboxylic acids, is often facilitated by advancements in synthetic organic chemistry and biotechnology. nih.govresearchgate.net Techniques such as adaptive laboratory evolution are being used to identify genetic modifications that can enhance the production of specific amino acids. nih.govresearchgate.net The continued exploration of these non-natural building blocks promises to yield new materials, therapeutics, and a deeper understanding of biological systems.
Structure
3D Structure
Properties
IUPAC Name |
2-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRLLCGMNPGCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Propylpyrrolidine 2 Carboxylic Acid
Stereoselective Synthesis Strategies
Achieving enantiopurity is paramount in the synthesis of chiral molecules for pharmaceutical and biological studies. Stereoselective strategies for 2-Propylpyrrolidine-2-carboxylic acid are designed to control the three-dimensional arrangement of atoms, yielding a single desired enantiomer.
Asymmetric catalysis offers an efficient route to enantiopure compounds by employing a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of 2,2-disubstituted pyrrolidines, transition-metal catalysis, particularly with rhodium, has proven effective. One powerful strategy involves the catalytic asymmetric C-H insertion of carbenes. For instance, a rhodium(II)-catalyzed reaction with a donor-acceptor diazo precursor can enable two consecutive C-H insertions into a protected amine, forming the pyrrolidine (B122466) ring with high enantio- and diastereocontrol. acs.org While this method typically yields 2,5-disubstituted products, modification of the substrate and catalyst could potentially be adapted for the synthesis of 2,2-disubstituted analogs.
Another potential approach is the catalyst-tuned hydroalkylation of pyrroline (B1223166) precursors. Although often used for C2 or C3 alkylation of 3-pyrrolines, the development of novel catalytic systems could enable the regioselective functionalization of a 2-substituted pyrroline intermediate to install the second substituent at the C2 position. organic-chemistry.org
| Catalyst System | Reaction Type | Potential Substrate | Key Advantage |
| Chiral Rhodium(II) Complex | C-H Insertion | N-protected amine with diazo precursor | High enantio- and diastereocontrol in ring formation. acs.org |
| Cobalt or Nickel/BOX Ligand | Hydroalkylation | Substituted 3-Pyrroline | Catalyst-controlled regioselectivity for alkylation. organic-chemistry.org |
Chiral auxiliaries are recoverable stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org A common strategy for synthesizing α,α-disubstituted amino acids involves the diastereoselective alkylation of an enolate derived from a pyroglutamate (B8496135) ester, where the stereochemistry is controlled by a chiral auxiliary.
For instance, an N-acylated oxazolidinone auxiliary, as popularized by Evans, can be attached to a pyrrolidine-2-carboxylate precursor. Deprotonation with a suitable base like lithium diisopropylamide (LDA) generates a chiral enolate. Subsequent alkylation with propyl iodide would proceed with high diastereoselectivity, directed by the steric hindrance of the auxiliary. wikipedia.org Removal of the auxiliary under mild hydrolytic conditions would then yield the enantiopure this compound. Pseudoephedrine is another effective chiral auxiliary that can be used to form an amide with a carboxylic acid, allowing for highly diastereoselective α-alkylation of the corresponding enolate.
| Chiral Auxiliary | Key Intermediate | Alkylating Agent | Stereochemical Control |
| Evans Oxazolidinone | N-Acyl Pyrrolidine-2-carboxylate | Propyl Iodide | Steric hindrance from the auxiliary directs the electrophile. wikipedia.org |
| Pseudoephedrine | Pseudoephedrine amide of a pyrrolidine precursor | Propyl Bromide | The auxiliary forms a rigid chelated enolate, controlling the trajectory of the alkylating agent. |
Direct biosynthetic pathways for non-natural amino acids like this compound are not known to exist in natural organisms. However, the field of chemoenzymatic synthesis offers plausible routes. Engineered enzymes, such as variants of proline biosynthetic enzymes or transaminases, could potentially be developed to accept unnatural substrates.
A hypothetical chemoenzymatic approach might involve an engineered imine reductase capable of asymmetrically reducing a cyclic imine precursor, such as 2-propyl-3,4-dihydro-2H-pyrrole-2-carboxylate. This would establish the chiral center at the C2 position. The development of such enzymatic processes remains a specialized area of research but holds promise for sustainable and highly selective synthesis.
Total Synthesis Approaches to this compound
Total synthesis involves the construction of the target molecule from simpler, often acyclic, starting materials. These approaches provide flexibility in introducing the required functional groups and controlling stereochemistry.
The formation of the pyrrolidine ring is a critical step in the total synthesis of this compound. Several cyclization strategies can be employed to construct this heterocyclic core. One such method is the intramolecular Schmidt reaction, where an ω-azido carboxylic acid can be promoted to cyclize in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), forming a 2-substituted pyrrolidine. organic-chemistry.org
Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. For instance, an azomethine ylide generated from the decarboxylation of an amino acid can react with a propyl-substituted dipolarophile to construct the pyrrolidine ring with the propyl group already incorporated. nih.gov The stereoselectivity of such cycloadditions can often be controlled by using a chiral catalyst or by placing chiral substituents on the reactants.
| Cyclization Method | Precursor Type | Key Reagents | Description |
| Intramolecular Schmidt Reaction | ω-azido carboxylic acid | Tf₂O | Promotes cyclization to form the pyrrolidine ring. organic-chemistry.org |
| [3+2] Cycloaddition | Azomethine ylide and alkene | Heat or Lewis Acid | Convergent approach to build the five-membered ring. nih.gov |
| Reductive Amination | γ-keto ester | Amine, reducing agent (e.g., NaBH₃CN) | Intramolecular cyclization of an amino ketone intermediate. |
An alternative to building the ring from scratch is to start with a pre-existing pyrrolidine scaffold and introduce the necessary functional groups. A highly effective strategy is the direct alkylation of a protected pyrrolidine-2-carboxylate.
Starting with a commercially available precursor like N-Boc-pyrrolidine-2-carboxylic acid methyl ester, a chiral enolate can be generated using a strong, non-nucleophilic base such as LDA or LHMDS at low temperatures. The subsequent addition of an alkylating agent, such as propyl iodide, introduces the propyl group at the C2 position. The stereochemical outcome of this alkylation can be influenced by the protecting groups and reaction conditions, though achieving high selectivity without a chiral auxiliary can be challenging. A tandem amination/cyanation/alkylation sequence has also been reported for forming α-functionalized pyrrolidines, which could be adapted for this purpose. nih.gov This involves a copper-catalyzed reaction of a primary amine-tethered alkyne, TMS-CN, and an alkylating agent to yield a functionalized pyrrolidine core. nih.gov
| Starting Material | Reaction Sequence | Key Reagents | Outcome |
| N-Boc-pyrrolidine-2-carboxylate | Deprotonation-Alkylation | LDA, Propyl Iodide | Introduction of the propyl group at the C2 position. |
| Primary amine-tethered alkyne | Tandem Amination/Cyanation/Alkylation | Copper catalyst, TMS-CN, Propyl Halide | One-pot formation of a C2-propyl, C2-cyano pyrrolidine. nih.gov |
Introduction of the Propyl Side Chain at the C2 Position
A key step in the synthesis of this compound is the introduction of the propyl group at the C2 position of a suitable pyrrolidine precursor. Various strategies have been explored to achieve this transformation, often relying on the alkylation of N-protected proline derivatives.
One common approach involves the generation of a proline enolate, which then acts as a nucleophile to react with a propyl electrophile, such as propyl iodide or propyl bromide. The choice of the nitrogen protecting group (e.g., Boc, Cbz) and the reaction conditions, including the base and solvent, are critical for achieving high yields and stereoselectivity. The use of chiral auxiliaries on the nitrogen atom can also influence the stereochemical outcome of the alkylation.
An alternative method involves the asymmetric allylic alkylation of a benzyloxy imide precursor. This reaction can establish the stereogenic quaternary center, which can then be further elaborated to the desired 2-propylpyrrolidine (B74177) structure. This methodology offers a pathway to enantioenriched 2,2-disubstituted pyrrolidines.
Below is a table summarizing various methods for the introduction of an alkyl group at the C2 position of proline derivatives, which are applicable to the synthesis of the propyl analogue.
| Precursor | Reagent/Catalyst | Product | Key Features |
| N-Boc-proline methyl ester | Lithium diisopropylamide (LDA), Propyl iodide | N-Boc-2-propylproline methyl ester | Formation of a lithium enolate for subsequent alkylation. |
| N-Cbz-proline | Strong base, Propyl bromide | N-Cbz-2-propylproline | Direct alkylation of the α-carbon. |
| Benzyloxy imide | Asymmetric catalyst, Allyl source | Chiral 2-allyl-2-substituted precursor | Establishes a quaternary stereocenter via asymmetric allylic alkylation. |
Carboxylation Strategies at the C2 Position
Following the introduction of the propyl side chain, the next crucial step is the carboxylation at the C2 position to yield the target α,α-disubstituted amino acid. This transformation is challenging due to the steric hindrance at the quaternary center.
One strategy involves the direct carboxylation of a 2-propylpyrrolidine derivative. This can be achieved by deprotonation of the C2 position with a strong base to form a carbanion, which is then quenched with carbon dioxide. The success of this method is highly dependent on the stability of the carbanion and the efficiency of the carboxylation reaction.
Another approach is to introduce a carboxyl group equivalent, which can later be converted to the carboxylic acid. For instance, a cyano group can be introduced, followed by hydrolysis to the carboxylic acid. Alternatively, the synthesis can be designed to build the carboxylic acid functionality into the precursor molecule before the final cyclization to form the pyrrolidine ring.
Decarboxylative processes have also been explored in the synthesis of related compounds, though their direct application to this specific carboxylation is less common. These methods typically involve the removal of a carboxyl group from a dicarboxylic acid precursor.
| Starting Material | Reagent | Product | Reaction Type |
| 2-Propylpyrrolidine | Strong base (e.g., n-BuLi), CO2 | This compound | Direct Carboxylation |
| 2-Propyl-2-cyanopyrrolidine | Acid or base hydrolysis | This compound | Hydrolysis of a nitrile |
| Acyclic precursor with propyl and carboxylate groups | Cyclization reagents | This compound | Ring-closing reaction |
Novel Retrosynthetic Analyses and Disconnection Strategies
The design of efficient synthetic routes for this compound benefits from novel retrosynthetic analyses and disconnection strategies. The key challenge lies in the strategic disassembly of the target molecule to identify readily available and stereochemically defined starting materials.
A primary disconnection strategy involves breaking the C2-N and C2-C(propyl) bonds. This leads back to an acyclic amino ester precursor with a propyl group at the α-position. Subsequent cyclization would then form the pyrrolidine ring. This approach allows for the early introduction of the propyl group and the carboxylic acid functionality.
Another retrosynthetic approach focuses on the disconnection of the C2-C(carboxyl) and one of the C-C bonds of the propyl group. This strategy might involve a Michael addition of a propyl nucleophile to a pyrroline-2-carboxylate derivative, followed by further functional group manipulations.
More advanced strategies consider the pyrrolidine ring as a whole. For instance, a [3+2] cycloaddition reaction between an azomethine ylide and a propyl-substituted dipolarophile could be a powerful method for constructing the core structure in a highly stereocontrolled manner.
Key Disconnection Approaches:
Disconnection of C-N and C-C bonds: Leads to acyclic precursors.
Disconnection of C-C bonds within the side chain and at the carboxyl group: Allows for late-stage introduction of these functionalities.
Cycloaddition strategies: Constructs the pyrrolidine ring in a single step with potential for high stereocontrol.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance to minimize environmental impact and improve sustainability.
Solvent-Free and Aqueous Reaction Environments
Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free or aqueous reaction conditions for the synthesis of this compound and its intermediates is a key goal of green chemistry.
Solvent-free reactions, often conducted under neat conditions or with grinding, can reduce waste and simplify purification procedures. L-proline itself has been utilized as an efficient organocatalyst in solvent-free multicomponent reactions for the synthesis of various heterocyclic compounds, a principle that could be adapted to the synthesis of its derivatives.
Aqueous reaction environments offer an environmentally benign alternative to organic solvents. The use of water as a solvent can be challenging due to the poor solubility of many organic reagents. However, the development of water-soluble catalysts and reagents can overcome this limitation. Proline and its derivatives have been shown to be effective catalysts in aqueous media for various transformations.
Catalyst Development for Sustainable Synthesis
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, this includes the design of catalysts for the key bond-forming reactions.
Organocatalysis: L-proline and its derivatives are well-established as versatile and environmentally friendly organocatalysts. nih.gov Their use can eliminate the need for toxic and expensive metal catalysts. Research is ongoing to develop more active and selective proline-based catalysts for challenging transformations like the α-alkylation of amino acids.
Biocatalysis: Enzymes offer a highly selective and sustainable approach to chemical synthesis. Biocatalytic methods, such as the use of transaminases, are being explored for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org The application of enzymes for the introduction of the propyl group or for the resolution of racemic mixtures could provide a greener route to enantiomerically pure this compound.
The following table summarizes some green chemistry approaches applicable to the synthesis of proline derivatives.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Renewable Feedstocks | Starting from naturally occurring amino acids like proline. | Reduces reliance on fossil fuels. |
| Atom Economy | Designing reactions that incorporate all atoms from the starting materials into the final product. | Minimizes waste generation. |
| Use of Safer Solvents | Employing water or solvent-free conditions. | Reduces environmental pollution and health hazards. |
| Use of Catalysis | Utilizing organocatalysts (e.g., proline) or biocatalysts. | Increases reaction efficiency and reduces waste. |
Stereochemical Investigations of 2 Propylpyrrolidine 2 Carboxylic Acid
Enantiomeric and Diastereomeric Purity Assessment Methods
The accurate determination of enantiomeric and diastereomeric purity is paramount in the study and application of 2-Propylpyrrolidine-2-carboxylic acid. Various analytical techniques are employed to quantify the relative amounts of stereoisomers.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad selectivity for a range of chiral compounds, including amino acid derivatives. For 2-alkyl-pyrrolidine-2-carboxylic acids, columns like Chiralpak AD-H have been utilized to achieve baseline separation of enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, and the column temperature are critical parameters that are optimized to enhance resolution.
Indirect methods involving the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers are also widely used. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. For instance, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester has been successfully used as a CDA for the HPLC resolution of α-alkyl proline analogues. The resulting diastereomers can be analyzed under reversed-phase conditions.
Gas Chromatography (GC) on a chiral stationary phase can also be employed, particularly after a two-step derivatization process involving methylation of the carboxylic acid group followed by acetylation of the amino group. This method can offer high sensitivity and shorter analysis times.
Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents or chiral derivatizing agents, can also be used to determine enantiomeric excess. The formation of diastereomeric complexes or derivatives results in distinct signals for each enantiomer in the NMR spectrum, allowing for their quantification.
| Method | Principle | Typical Stationary Phase/Reagent | Detection | Key Considerations |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., Chiralpak AD-H) | UV, MS | Optimization of mobile phase composition and temperature is crucial for resolution. |
| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | UV, MS | Derivatization reaction should proceed without racemization. |
| Chiral GC | Separation of derivatized enantiomers on a chiral gas chromatography column. | Cyclodextrin-based (e.g., CHIRALDEX G-TA) | FID, MS | Requires derivatization (e.g., esterification and acylation) to increase volatility. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Chiral lanthanide shift reagents, chiral acids/bases | NMR | Requires a suitable chiral solvating agent that induces sufficient chemical shift differences. |
Conformational Analysis of the Pyrrolidine (B122466) Ring and Propyl Substituent
The five-membered pyrrolidine ring of this compound is not planar and exists in a dynamic equilibrium of puckered conformations. The substituents at the C2 position, a propyl group and a carboxylic acid, play a pivotal role in dictating the preferred conformation of the ring and the orientation of the side chain.
Influence of Substituents on Ring Puckering and Flexibility
The pyrrolidine ring typically adopts envelope (E) or twist (T) conformations, which are characterized by the displacement of one or two atoms from the mean plane of the ring. The puckering of the ring in proline and its derivatives is well-studied, with the Cγ-endo and Cγ-exo puckers being the most common. The substituents on the ring significantly influence the energy barrier between these conformations and can favor one over the other.
For 2,2-disubstituted pyrrolidines, the steric and electronic nature of the substituents at the C2 position are the primary determinants of the ring's conformation. The bulky propyl group and the carboxylic acid group will seek to occupy positions that minimize steric hindrance. This often leads to a more restricted range of motion and a preference for a specific puckered conformation compared to unsubstituted or monosubstituted pyrrolidines. The flexibility of the ring is thereby reduced, leading to a more defined three-dimensional structure. Computational modeling and NMR spectroscopic techniques, particularly the analysis of vicinal proton-proton coupling constants (³JHH), are instrumental in elucidating the preferred ring pucker.
Interplay of Carboxylic Acid Group and Propyl Chain in Conformation
The relative orientation of the carboxylic acid group and the propyl chain is a critical aspect of the conformational analysis. Intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyrrolidine ring, can significantly influence the conformation. The orientation of the propyl group will be dictated by steric interactions with the carboxylic acid group and the pyrrolidine ring itself.
| Conformational Feature | Influencing Factors | Analytical Techniques | Expected Observations |
| Pyrrolidine Ring Pucker | Steric hindrance from C2 substituents, intramolecular hydrogen bonding. | NMR (³JHH coupling constants), X-ray crystallography, Computational modeling. | A preferred envelope or twist conformation with a specific atom out of the plane. |
| Propyl Chain Orientation | Steric interactions with the carboxylic acid group and the pyrrolidine ring. | NMR (NOESY), Computational modeling. | A favored rotameric state (gauche or anti) for the propyl group. |
| Ring Flexibility | Energy barrier between different puckered conformations. | Variable-temperature NMR, Computational modeling. | Higher energy barriers and reduced flexibility compared to less substituted pyrrolidines. |
Stereochemical Control in Derivatization Reactions
Derivatization of this compound at the carboxylic acid or the secondary amine functionality must be conducted with careful consideration of the existing stereocenter. The goal is often to achieve high diastereoselectivity, where one diastereomer is formed in significant excess over the other.
Reactions at the carboxylic acid group, such as esterification or amide bond formation, generally proceed without affecting the stereochemistry at the C2 position. However, when the derivatizing agent is also chiral, a mixture of diastereomers will be formed. The stereochemical outcome of such reactions can sometimes be influenced by the conformation of the starting material and the reaction conditions, potentially leading to some degree of diastereoselectivity.
Derivatization at the nitrogen atom can also be performed stereoselectively. The stereochemistry of the C2 position can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer. For instance, in the synthesis of highly functionalized proline derivatives, metal-catalyzed cascade reactions have been shown to proceed with high diastereoselectivity, with the existing stereochemistry of the pyrrolidine ring directing the formation of new stereocenters.
The principles of asymmetric synthesis, employing chiral auxiliaries or catalysts, can be applied to achieve high levels of stereocontrol in the derivatization of racemic or enantiomerically enriched this compound.
Chiral Resolution Techniques for this compound Enantiomers
The separation of the enantiomers of this compound is a crucial step for studying their individual properties. Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.
A classic and widely used method for the resolution of chiral carboxylic acids is the formation of diastereomeric salts with a chiral resolving agent. pharmtech.comwikipedia.org Chiral bases, such as alkaloids (e.g., brucine, strychnine, or quinine) or synthetic chiral amines (e.g., (R)- or (S)-1-phenylethylamine), are reacted with the racemic carboxylic acid. pharmtech.com The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with an acid or base to yield the enantiomerically pure carboxylic acid. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. wikipedia.org
| Chiral Resolving Agent | Type | Principle of Separation | Recovery of Enantiomer |
| (R)- or (S)-1-Phenylethylamine | Chiral Amine | Formation of diastereomeric salts with different solubilities. | Acidification of the separated salt. |
| Brucine | Chiral Alkaloid | Formation of diastereomeric salts with different solubilities. | Acidification of the separated salt. |
| Quinine | Chiral Alkaloid | Formation of diastereomeric salts with different solubilities. | Acidification of the separated salt. |
In addition to classical resolution, preparative chiral chromatography can be used for the large-scale separation of enantiomers. This technique utilizes larger columns packed with a chiral stationary phase and allows for the isolation of gram quantities of each enantiomer.
Enzymatic resolution, which takes advantage of the stereoselectivity of enzymes, is another potential method. An enzyme could be used to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Derivatization and Analog Synthesis of 2 Propylpyrrolidine 2 Carboxylic Acid
Preparation of N-Substituted 2-Propylpyrrolidine-2-carboxylic Acid Derivatives
The nitrogen atom of the pyrrolidine (B122466) ring is a nucleophilic center, making it a prime site for the introduction of various substituents. These modifications can significantly alter the steric and electronic properties of the parent molecule.
N-alkylation and N-acylation are fundamental transformations for derivatizing the pyrrolidine nitrogen. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an electrophilic carbon.
N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. A common method involves reacting this compound with an alkyl halide (e.g., benzyl (B1604629) chloride) in the presence of a base. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating the reaction.
N-Acylation: This involves the introduction of an acyl group (R-C=O). Acylation can be achieved using acylating agents such as acid chlorides or anhydrides. For instance, reacting the parent compound with an acid chloride in a suitable solvent yields the corresponding N-acyl derivative. Protective groups, like the benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups, are also introduced via acylation and are crucial in multi-step syntheses.
Below is a table summarizing common reagents used for these transformations, based on established methods for similar pyrrolidine carboxylic acids. nih.gov
| Transformation | Reagent Class | Specific Example | Resulting N-Substituent |
| Alkylation | Alkyl Halide | Benzyl chloride | Benzyl |
| Alkyl Halide | Methyl iodide | Methyl | |
| Acylation | Acyl Halide | Acetyl chloride | Acetyl |
| Sulfonyl Halide | Tosyl chloride | Tosyl | |
| Protection | Chloroformate | Benzyl chloroformate | Benzyloxycarbonyl (Cbz) |
| Dicarbonate | Di-tert-butyl dicarbonate | tert-butyloxycarbonyl (Boc) |
The synthesis of N-heterocyclic analogs involves constructing new ring systems that incorporate the pyrrolidine nitrogen. These more complex structures, often bicyclic, can be formed through intramolecular cyclization reactions. A general strategy involves first functionalizing the nitrogen atom with a side chain containing a reactive group.
For example, an N-alkylated derivative bearing a terminal leaving group can undergo intramolecular cyclization to form a fused or bridged bicyclic system. While specific examples starting from this compound are not prevalent in the literature, the principles of intramolecular amination are well-established for creating such frameworks from related cyclic amines. organic-chemistry.org
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups, significantly expanding the library of accessible derivatives.
Esterification: The conversion of the carboxylic acid to an ester is a common and important transformation. One direct method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org A more versatile, two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.govnih.gov The resulting acyl chloride readily reacts with an alcohol, even sterically hindered ones, to form the corresponding ester in high yield. nih.gov
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry. Direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures to drive off water, which is often not feasible for complex molecules. mdpi.com Therefore, coupling agents are widely used. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) activate the carboxylic acid, facilitating its reaction with an amine under mild conditions to form the amide. Alternatively, converting the carboxylic acid to an acyl chloride provides a highly reactive intermediate for amidation. nih.gov
The table below outlines common strategies for these transformations.
| Transformation | Method | Reagents | Intermediate | Product |
| Esterification | Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | - | Methyl Ester |
| Via Acyl Chloride | 1. SOCl₂ 2. Alcohol (e.g., Ethanol) | Acyl Chloride | Ethyl Ester | |
| Amidation | Coupling Agent | Amine (e.g., Benzylamine), EDCI, HOBt | Activated Ester | N-Benzyl Amide |
| Via Acyl Chloride | 1. SOCl₂ 2. Amine (e.g., Aniline) | Acyl Chloride | N-Phenyl Amide |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily reducing carboxylic acids to their corresponding alcohols. libretexts.orgmsu.edu Diborane (B₂H₆) is another reagent that achieves this reduction efficiently. libretexts.orgmsu.edu The resulting product from the reduction of this compound would be (2-propylpyrrolidin-2-yl)methanol.
Oxidation: The carboxyl group is already in a high oxidation state. umn.edu Further oxidation typically results in the loss of the carboxyl group as carbon dioxide (CO₂) in a process known as oxidative decarboxylation. libretexts.org Reactions like the Hunsdiecker reaction, which involves treating the silver salt of a carboxylic acid with bromine, can lead to decarboxylation and the formation of an alkyl halide. libretexts.org
Lactones (cyclic esters) and lactams (cyclic amides) are important heterocyclic structures. youtube.com Their formation from this compound requires prior modification to introduce a second reactive functional group—a hydroxyl or an amino group—at a position that allows for intramolecular cyclization.
Lactone Formation: To form a lactone, a hydroxyl group must be present in the molecule. For instance, an N-substituted derivative with a hydroxyalkyl chain (e.g., N-(3-hydroxypropyl)-2-propylpyrrolidine-2-carboxylic acid) could undergo an acid-catalyzed intramolecular esterification to form a bicyclic lactone.
Lactam Formation: Similarly, the formation of a lactam requires an amino group. An N-substituted derivative with an aminoalkyl chain could cyclize to form a bicyclic lactam. A notable example in related chemistry is the synthesis of spirocyclic β-lactams. This involves preparing a precursor like 2-(hydroxymethyl)pyrrolidine-1-carboxamide, which can then undergo an intramolecular Mitsunobu reaction to form the strained, four-membered spiro-β-lactam ring structure. This demonstrates how derivatives can be elaborated into complex lactam systems.
Propyl Side Chain Modifications and Homologation
Modifications to the propyl side chain of this compound can significantly influence its steric and electronic properties, thereby affecting its interaction with biological targets. These modifications can range from simple homologation to the introduction of various functional groups.
Homologation , the process of extending the alkyl chain, can be a strategy to probe the size of a receptor's binding pocket. For instance, extending the propyl group to a butyl or pentyl group can enhance van der Waals interactions if the pocket allows.
Functionalization of the propyl side chain introduces new chemical properties. Examples of such modifications, based on general organic synthesis principles, could include:
Hydroxylation: Introduction of a hydroxyl group can provide a new hydrogen bond donor and acceptor, potentially increasing binding affinity and altering solubility.
Fluorination: The substitution of hydrogen with fluorine can block metabolic degradation at that position and alter the acidity of nearby protons.
Introduction of unsaturation: Creating a double or triple bond within the side chain can introduce rigidity and specific geometries.
While specific research on the side chain modification of this compound is not extensively documented in publicly available literature, the principles can be inferred from studies on similar molecules. For example, modifications to the side chains of other biologically active molecules have been shown to significantly alter their binding properties and activity. nih.gov
Table 1: Potential Propyl Side Chain Modifications of this compound
| Modification Type | Example Structure Fragment | Potential Impact |
|---|---|---|
| Homologation | -CH₂CH₂CH₂CH₃ | Probes binding pocket size |
| Hydroxylation | -CH(OH)CH₂CH₃ | Introduces H-bonding capability |
| Fluorination | -CH₂CH₂CF₃ | Blocks metabolism, alters electronics |
Incorporation into Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The pyrrolidine scaffold is frequently used in the design of peptidomimetics due to its conformational rigidity, which can help to lock the molecule into a bioactive conformation. nih.govnih.gov
This compound can be incorporated into peptidomimetic structures through the formation of amide bonds via its carboxylic acid and the secondary amine in the pyrrolidine ring. This allows it to be integrated into peptide-like chains, where the propyl group acts as a side chain, similar to the side chains of natural amino acids.
The synthesis of such peptidomimetics would typically involve standard peptide coupling reactions, where the carboxylic acid of this compound is activated and then reacted with the amine of another amino acid or a similar building block.
Table 2: Examples of Peptidomimetic Scaffolds Incorporating Pyrrolidine Derivatives
| Scaffold Type | Description | Reference |
|---|---|---|
| Pyrrolidine-based oligomers | Pyrrolidine rings linked to mimic peptide backbones, presenting side chains in specific spatial arrangements. | nih.gov |
Deuterated and Isotope-Labeled Analogs of this compound for Research Applications
Isotope labeling, particularly with deuterium (B1214612) (²H) and carbon-13 (¹³C), is a powerful tool in pharmaceutical research. medchemexpress.comnih.gov Deuterated analogs of this compound, where one or more hydrogen atoms are replaced by deuterium, can be used in several applications:
Metabolic Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can be used to study the metabolic fate of the compound.
Pharmacokinetic Studies: Deuterated compounds can be used as internal standards in mass spectrometry-based assays to accurately quantify the concentration of the non-deuterated drug in biological samples.
Mechanistic Studies: Isotope labeling can help to elucidate the mechanism of action of a drug by tracing the path of the labeled atoms through biological systems.
The synthesis of deuterated this compound would involve the use of deuterated starting materials or reagents. For example, (2S,4R)-1-(Methyl-d3)-4-propylpyrrolidine-2-carboxylic Acid is a commercially available deuterated analog. pharmaffiliates.com
Table 3: Commercially Available Isotope-Labeled Pyrrolidine Derivatives
| Compound Name | Isotopic Label | CAS Number | Reference |
|---|---|---|---|
| (R)-Pyrrolidine-2-carboxylic acid-d3 | d3 | Not specified | medchemexpress.com |
The availability of such labeled compounds facilitates research into the metabolism, distribution, and mechanism of action of this class of molecules. isotope.comisotope.com
Advanced Structural Characterization of 2 Propylpyrrolidine 2 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of 2-Propylpyrrolidine-2-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer initial insights into the chemical environment of each atom. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms. For this compound, the expected chemical shifts are based on the parent proline structure, with adjustments for the C2-propyl substituent. libretexts.orgchemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons within the pyrrolidine (B122466) ring (H3-H4, H4-H5) and within the propyl group (H1'-H2', H2'-H3').
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C coupling). youtube.com This is essential for assigning each proton signal to its corresponding carbon atom in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds). youtube.com HMBC is critical for connecting the different spin systems. For instance, it would show correlations from the protons of the propyl group (H1') to the quaternary C2 carbon, the C3 of the ring, and the carboxylic carbon (C=O), confirming the substitution pattern. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining stereochemistry and conformational preferences.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on known shifts for proline and alkyl-substituted amino acids. Actual values may vary depending on solvent and pH.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C2 | ~68-72 | - | - |
| C3 | ~29-33 | ~2.0-2.4 | m |
| C4 | ~24-28 | ~1.8-2.2 | m |
| C5 | ~46-50 | ~3.2-3.6 | m |
| COOH | ~175-180 | ~10-12 (broad s) | s |
| C1' (Propyl) | ~35-39 | ~1.8-2.1 | m |
| C2' (Propyl) | ~17-21 | ~1.3-1.6 | m |
| C3' (Propyl) | ~13-16 | ~0.9-1.1 | t |
| NH | - | ~8-10 (broad s) | s |
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Key Correlations | Information Gained |
| COSY | H3 ↔ H4 H4 ↔ H5 H1' ↔ H2' H2' ↔ H3' | Connectivity within the pyrrolidine ring and propyl chain. |
| HSQC | H3 ↔ C3 H4 ↔ C4 H5 ↔ C5 H1' ↔ C1' H2' ↔ C2' H3' ↔ C3' | Direct one-bond C-H attachments. |
| HMBC | H1' ↔ C2, C3, COOH H3 ↔ C2, C4, C5 H5 ↔ C4, COOH | Confirms the attachment of the propyl group to C2 and the overall structure. |
| NOESY | H1' ↔ H5 | Spatial proximity, aids in stereochemical and conformational analysis. |
The stereochemistry of this compound and its derivatives, particularly the relative orientation of substituents on the pyrrolidine ring, can be determined using NMR. The conformation of the five-membered ring (exo or endo pucker) and the cis/trans isomerism of the preceding amide bond in a peptide chain are influenced by the substituents. nih.gov
Key NMR parameters for stereochemical assignment include:
³J_HH Coupling Constants: The magnitude of the three-bond proton-proton coupling constants around the ring can provide information on the dihedral angles between the protons, which is related to the ring's pucker and the relative stereochemistry of the substituents.
NOESY: Nuclear Overhauser Effect (NOE) correlations are observed between protons that are close in space (< 5 Å). The presence or absence of specific NOE cross-peaks, for example between a proton on the propyl group and a proton at C5 of the ring, can definitively establish their relative orientation. copernicus.orgnih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through controlled fragmentation.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₈H₁₅NO₂), HRMS would be used to confirm its exact mass, distinguishing it from other isomers with the same nominal mass.
Molecular Formula: C₈H₁₅NO₂
Calculated Monoisotopic Mass: 157.1103 u
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.gov The fragmentation of protonated this compound ([M+H]⁺, m/z 158.1176) is expected to follow pathways common to amino acids and pyrrolidine derivatives. wvu.edulew.ro
Key fragmentation pathways would likely include:
Loss of H₂O and CO: A characteristic fragmentation of carboxylic acids, leading to the sequential loss of water (18 Da) and carbon monoxide (28 Da).
Loss of the entire carboxyl group: Cleavage resulting in the loss of COOH (45 Da).
Cleavage of the propyl group: Loss of the propyl radical (43 Da) or propene (42 Da).
Ring opening: Fragmentation of the pyrrolidine ring itself, often initiated by the loss of the substituent, leading to characteristic ions.
Table 3: Predicted Key Fragment Ions in MS/MS of Protonated this compound ([M+H]⁺)
| m/z (Predicted) | Proposed Neutral Loss | Proposed Fragment Structure |
| 140.1070 | H₂O | Ion resulting from dehydration of the carboxyl group. |
| 114.0913 | C₃H₇• (Propyl radical) | Pyrrolidine-2-carboxylic acid cation. |
| 112.0757 | H₂O + CO | Acylium ion after dehydration and decarbonylation. |
| 70.0651 | C₃H₇• + CO₂ | Iminium ion from the pyrrolidine ring after loss of all substituents. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. sid.ir The spectra of this compound would be dominated by features from the carboxylic acid, the secondary amine of the ring, and the alkyl C-H bonds. The data for L-proline serves as an excellent reference for assigning the vibrations of the core structure. acs.orgnih.gov
Carboxylic Acid Group: This group gives rise to very distinct bands. The O-H stretch appears as a very broad and strong absorption in the IR spectrum, typically between 2500-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretch produces a very strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net
Amine Group: As a secondary amine within a ring, the N-H stretching vibration would be observed in the 3300-3500 cm⁻¹ region, though it can be broad and may overlap with the O-H stretch.
Alkyl Groups (Pyrrolidine Ring and Propyl Chain): The C-H stretching vibrations from the CH, CH₂, and CH₃ groups appear in the 2850-3000 cm⁻¹ region. CH₂ bending (scissoring) modes are typically found near 1465 cm⁻¹. sid.ir
Table 4: Predicted Characteristic IR and Raman Vibrational Bands for this compound Based on data for L-proline and general values for functional groups. sid.ir
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |
| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, very broad | Weak |
| 3000-2850 | C-H stretch | Propyl, Pyrrolidine | Medium-Strong | Medium-Strong |
| 1725-1700 | C=O stretch | Carboxylic Acid | Strong, sharp | Medium |
| ~1465 | CH₂ scissoring | Propyl, Pyrrolidine | Medium | Medium |
| 1350-1150 | C-N stretch | Pyrrolidine Ring | Medium | Weak |
| 1320-1210 | C-O stretch | Carboxylic Acid | Medium | Weak |
| ~850 | Ring modes | Pyrrolidine Ring | Medium | Strong |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography stands as the most definitive method for elucidating the precise three-dimensional structure of crystalline compounds. nih.govthieme-connect.de For chiral molecules like this compound and its derivatives, this technique not only confirms the molecular connectivity but also provides critical information about the stereochemistry, conformation, and the intricate network of intermolecular interactions that govern the crystal lattice.
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of a chiral center is one of the most significant capabilities of single-crystal X-ray diffraction, particularly through the use of anomalous dispersion. thieme-connect.de When X-rays are scattered by electrons, the presence of heavier atoms in a non-centrosymmetric crystal structure can cause phase shifts, known as anomalous scattering. This effect leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), allowing for the determination of the absolute structure of the molecule. thieme-connect.de
In the context of pyrrolidine derivatives, X-ray crystallography has been successfully employed to confirm the stereochemistry of synthesized compounds. For instance, in the synthesis of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, which starts from S-configured pyroglutamic acid methyl ester, the retention of the S-configuration at the chiral center was unequivocally confirmed by X-ray diffraction analysis. nih.gov While this method is powerful, for light-atom compounds where anomalous scattering is weak, it is often complemented by other techniques like circular dichroism (CD) spectroscopy and theoretical calculations to ensure a confident assignment. nih.gov
Another advanced technique involves the co-crystallization of a molecule with a known chiral probe. researchgate.net This method is particularly useful when the target molecule is difficult to crystallize on its own or lacks a strong anomalous scatterer. By forming a co-crystal with a compound of known absolute configuration, such as L-proline, the absolute configuration of the target molecule can be determined relative to the known probe within the crystal lattice. researchgate.net
Table 1: Methods for Absolute Configuration Determination
| Method | Principle | Application Example |
|---|---|---|
| Anomalous Dispersion | Measures intensity differences between Friedel pairs (hkl, -h-k-l) caused by anomalous scattering, typically from heavier atoms. thieme-connect.de | Confirmation of the (S)-configuration in a pyrrolidine derivative synthesized from a chiral precursor. nih.gov |
| Co-crystallization with Chiral Probe | Forms a co-crystal with a molecule of known absolute configuration (e.g., an amino acid) to determine the unknown configuration by relation. researchgate.net | Determination of the absolute configuration of active pharmaceutical ingredients (APIs) by co-crystallizing with L-proline and analyzing with MicroED. researchgate.net |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. mdpi.com These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate the supramolecular architecture and influence the physicochemical properties of the solid material, such as melting point and solubility. nih.govnih.gov
In derivatives of pyrrolidine-2-carboxylic acid, hydrogen bonding is a dominant interaction. The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O), while the pyrrolidine ring's nitrogen atom can also act as a hydrogen bond acceptor (or donor if protonated). This leads to the formation of robust supramolecular synthons, such as dimers formed through carboxylic acid-carboxylic acid hydrogen bonds.
For example, analysis of the crystal structure of a related pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, reveals an intramolecular N—H⋯O hydrogen bond. Furthermore, neighboring molecules in the crystal lattice interact via N—H⋯N contacts, forming extended chains. researchgate.net A Hirshfeld surface analysis of this compound indicated that H⋯H (49.4%) and H⋯O/O⋯H (21.5%) contacts are the most significant contributors to the crystal packing. researchgate.net In other complex pyrrolidine structures, intermolecular hydrogen bonds involving the carboxylic acid group and nitrogen atoms are crucial, such as the O–H⋯N interaction observed in a dioxooctahydropyrrolo[3,4-b]pyrrole derivative. researchgate.net
Table 2: Common Intermolecular Interactions in Pyrrolidine Carboxylic Acid Derivatives
| Interaction Type | Donor/Acceptor Groups | Resulting Supramolecular Motif |
|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-OH, C=O), Pyrrolidine Nitrogen (-NH) | Dimers, chains, 2D layers mdpi.comresearchgate.netresearchgate.net |
| π-π Stacking | Aromatic rings (if present in derivatives) | Stacked columns researchgate.net |
| van der Waals Forces | Alkyl groups (e.g., propyl group) | Efficient space filling |
| C-H···O/N Interactions | C-H bonds as weak donors to O or N acceptors | Further stabilization of the crystal lattice mdpi.com |
Spectroscopic Analysis of Chiral Purity
Assessing the chiral purity, or enantiomeric excess (ee), of this compound is essential. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), are powerful tools for this purpose.
NMR Spectroscopy is a widely used method for determining enantiomeric excess. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation. This can be achieved using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov
Chiral Derivatizing Agents: The chiral carboxylic acid is covalently reacted with a chiral agent to form a pair of diastereomers. These diastereomers have distinct chemical and physical properties, resulting in separate, quantifiable signals in the NMR spectrum. nih.gov For instance, phosphorylated derivatizing agents prepared from C2-symmetrical diamines have been used to determine the enantiomeric composition of chiral carboxylic acids via ³¹P NMR, where the different phosphorus environments of the resulting diastereomers are easily resolved. nih.gov
Chiral Solvating Agents: The chiral analyte forms transient, non-covalent diastereomeric complexes with a CSA. This interaction creates different magnetic environments for the two enantiomers, leading to the splitting of specific NMR signals. rsc.org Diphenylprolinol, for example, has been shown to be an effective CSA for determining the ee of various carboxylic acids through ¹H NMR by forming hydrogen bonds with the analyte. rsc.org The degree of signal splitting often shows a linear relationship with the enantiomeric excess. mdpi.com
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for separating enantiomers. sigmaaldrich.com The principle relies on the differential interaction between the two enantiomers and the chiral environment of the column. Enantiomers separate based on the stability of the transient diastereomeric complexes they form with the CSP, leading to different retention times. researchgate.net
For chiral carboxylic acids, derivatization can sometimes be employed to improve separation and detection. mdpi.combohrium.com For example, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been used as a chiral derivatization reagent for the efficient enantioseparation of chiral amines, a process that could be conceptually reversed for chiral acids. nih.gov The choice of chiral column (e.g., derivatized cellulose (B213188), amylose, or macrocyclic glycopeptide phases) and mobile phase is critical for achieving successful separation. researchgate.net
Table 3: Spectroscopic Methods for Chiral Purity Analysis
| Technique | Method | Principle | Key Parameters |
|---|---|---|---|
| NMR Spectroscopy | Chiral Derivatizing Agent (CDA) | Covalent formation of diastereomers with distinct NMR signals. nih.gov | Chemical shift difference (Δδ) between diastereomeric signals. |
| NMR Spectroscopy | Chiral Solvating Agent (CSA) | Non-covalent formation of transient diastereomeric complexes, causing signal splitting. rsc.org | Chemical shift difference (Δδ) between enantiomeric signals. |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with the CSP, leading to different retention times. sigmaaldrich.comresearchgate.net | Retention times (tᵣ), Resolution (Rₛ). |
Computational and Theoretical Investigations of 2 Propylpyrrolidine 2 Carboxylic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict a wide range of molecular properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netresearchgate.net It is particularly effective for calculating optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.net For a molecule like 2-Propylpyrrolidine-2-carboxylic acid, DFT can predict its most stable three-dimensional shape (conformation) by finding the lowest energy arrangement of its atoms.
DFT calculations also yield insights into chemical reactivity. researchgate.net By analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict where a molecule is most likely to act as an electron donor or acceptor. Molecular Electrostatic Potential (MEP) surfaces, another DFT-derived property, map the charge distribution to identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Studies on related compounds, such as pyrrole-2-carboxylic acid and various pyridine (B92270) derivatives, have successfully used DFT (often with the B3LYP functional) to analyze molecular structures, vibrational spectra, and reactivity descriptors. researchgate.netresearchgate.net For example, in a study on pyridine-2-carboxylic acid derivatives, DFT was used to obtain ground-state geometries and MEP surfaces to understand their chemical behavior. researchgate.net Similar approaches would be invaluable in characterizing the reactivity of this compound.
| Property | Description | Predicted Insight for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Identifies regions likely to participate in nucleophilic reactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Identifies regions susceptible to electrophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential; shows charge distribution. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) sites. |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach. researchgate.net These methods are particularly useful for predicting spectroscopic properties.
For this compound, ab initio calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov By computing vibrational frequencies and chemical shifts, these theoretical spectra can be compared with experimental data to confirm the molecule's structure. researchgate.net For instance, a study on a substituted amide of pyrazine-2-carboxylic acid used the Hartree-Fock level of theory to compute vibrational frequencies, which were then compared with experimental IR spectra to analyze the bonding environment. researchgate.net Such a comparison helps in the detailed assignment of spectral bands to specific molecular vibrations. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. nih.gov MD simulations model the behavior of a molecule by solving Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule flexes, rotates, and changes its shape in different environments (e.g., in a vacuum or in a solvent like water). nih.gov
For a flexible molecule like this compound, which has a non-rigid pyrrolidine (B122466) ring and a rotatable propyl group, MD simulations are essential for exploring its accessible conformational landscape. nih.gov The simulation generates a large ensemble of structures, which can then be clustered to identify the most populated and functionally relevant conformations. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site on a protein or interact with another molecule. nih.govnih.gov
Molecular Docking and Binding Affinity Prediction with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov The primary goal of docking is to predict the binding mode and estimate the binding affinity (strength of the interaction), which is often expressed as a scoring function or binding energy in kcal/mol. researchgate.netscispace.com
For this compound, docking could be used to screen its potential as an inhibitor for various enzymes or a ligand for different receptors. mdpi.com For example, studies on proline and its derivatives have used docking to evaluate their potential as inhibitors of bacterial collagenase. scispace.com In one such study, the D-prolinamide isomer showed a high atomic contact energy, indicating strong binding. scispace.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. scispace.com This information is critical for the rational design of more potent molecules. nih.govscispace.com
| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| D(S, R) prolinamide isomer | C. histolyticum collagenase | -115.09 (ACE) | Asn210 | Hydrogen Bond |
| Compound 17 (quinoline derivative) | P-glycoprotein (6C0V) | -9.22 | Not Specified | Hydrophobic, H-bond |
| Pred 01 (spirooxindole derivative) | MDM2 | -9.4 | Not Specified | Not Specified |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., electronic, steric, or hydrophobic properties) to its activity (e.g., inhibitory concentration, IC50). nih.gov
If a series of derivatives of this compound were synthesized and tested for a specific biological activity, QSAR could be employed to understand which structural features are most important for that activity. researchgate.net Studies on other pyrrolidine derivatives have successfully used QSAR to build predictive models. For example, a QSAR analysis of pyrrolidine amides as dipeptidyl peptidase-IV (DPP-IV) inhibitors revealed that electronic effects on the pyrrolidine ring were crucial for their inhibitory function. researchgate.net Similarly, a model for pyrrolidin-2-one derivatives identified specific descriptors related to molecular shape and charge distribution as being critical for antiarrhythmic activity. nih.gov Such models are valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts. scispace.comnih.gov
| Descriptor Type | Example Descriptor | Physicochemical Property Represented |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges | Charge distribution and polarity. |
| Steric/Topological | Molecular Weight, Shape Flexibility Index | Size, shape, and branching of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. |
Host-Guest Interaction Studies via Computational Methods
Host-guest chemistry involves the study of complexes formed between a larger 'host' molecule and a smaller 'guest' molecule. rsc.org Computational methods are essential for understanding the geometry, energetics, and nature of the non-covalent interactions (like hydrogen bonding and van der Waals forces) that stabilize these complexes. nih.govnih.gov
Should this compound be investigated as a potential 'guest' for a synthetic host (like a cyclodextrin (B1172386) or calixarene), computational techniques would be employed to model their interaction. nih.gov Methods ranging from molecular mechanics and semiempirical quantum approaches to high-level ab initio calculations can be used to optimize the geometry of the host-guest complex and calculate the binding energy. nih.gov For example, a computational study of a complex between a cleft-like host and a pyrazine (B50134) guest used multiple levels of theory, including ab initio methods, to confirm a two-point hydrogen bonding interaction mechanism that was in excellent agreement with the X-ray crystal structure. nih.gov Such studies can elucidate selectivity and provide a molecular-level understanding of the recognition process. rsc.org
Molecular and Biochemical Interactions of 2 Propylpyrrolidine 2 Carboxylic Acid
Investigation of Specific Enzyme Inhibition Profiles
There is a notable absence of detailed studies investigating the specific enzyme inhibition profiles of 2-propylpyrrolidine-2-carboxylic acid. While related pyrrolidine-based structures have been investigated as enzyme inhibitors, direct evidence of the inhibitory activity of this specific compound against kinases, proteases, and hydrolases is not well-documented in peer-reviewed research.
Mechanism of Action at the Active Site
Due to the lack of specific enzyme inhibition studies, the mechanism of action of this compound at the active site of any particular enzyme has not been elucidated. Understanding the mechanism, including whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, would require dedicated enzymatic assays and structural biology studies, which are not currently available in the public domain.
Ligand-Receptor Binding Studies
Comprehensive ligand-receptor binding studies for this compound are not extensively reported. The characterization of its binding affinity, thermodynamics, and potential for allosteric modulation remains an area for future research.
Characterization of Binding Thermodynamics and Kinetics
There is no available data in the scientific literature that characterizes the binding thermodynamics and kinetics of this compound with specific biological receptors. Such studies would be necessary to determine key parameters like the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding, which are fundamental to understanding the nature of the ligand-receptor interaction.
Allosteric Modulation by this compound
Information regarding the potential for this compound to act as an allosteric modulator is not present in the current scientific literature. Allosteric modulators bind to a site on a receptor distinct from the primary binding site, and research has not yet explored whether this compound possesses such activity.
Role as a Substrate or Inhibitor in Metabolic Pathways (Non-Human)
The role of this compound as either a substrate or an inhibitor in non-human metabolic pathways is not well-defined in the available literature. While it is mentioned in a patent as a chemical intermediate for the synthesis of a sodium-dependent phosphate (B84403) transporter inhibitor, this does not describe its direct role in a metabolic pathway. Further research is required to understand its potential interactions with metabolic enzymes and pathways in various non-human organisms.
Enzymatic Pathways Involving Pyrrolidine (B122466) Derivatives
There is no specific information in the reviewed scientific literature concerning the enzymatic pathways directly involving this compound. Research on related pyrrolidine derivatives, however, indicates that the pyrrolidine ring is a common structural motif in various biologically active molecules and can be synthesized or metabolized through various enzymatic routes. For instance, the biosynthesis of certain pyrrolidine-containing natural products, like lincomycin, involves complex enzymatic transformations starting from amino acid precursors such as L-tyrosine. nih.gov These pathways include steps like cyclization to form the pyrrolidine ring. nih.gov However, without direct experimental evidence, it is not possible to assert that this compound is a substrate or product in any known enzymatic pathway.
Cellular Uptake and Transport Mechanisms (In Vitro)
Specific in vitro studies on the cellular uptake and transport mechanisms of this compound have not been reported in the available literature. Research on other pyrrolidine derivatives, such as those based on N-vinyl-2-pyrrolidone, has explored their use in nanocarriers for drug delivery. nih.govnih.gov These studies investigate endocytic pathways, but the findings are specific to the larger amphiphilic oligomers and not to the small molecule this compound itself. nih.govnih.gov The transport of amino acid analogs can be mediated by various transporters, but without targeted research, the specific mechanisms for this compound remain unknown.
Interactions with Supramolecular Assemblies and Recognition Systems
There is no published research detailing the interactions of this compound with supramolecular assemblies or molecular recognition systems. The principles of supramolecular chemistry suggest that the carboxylic acid and the secondary amine functionalities of the pyrrolidine ring could participate in non-covalent interactions such as hydrogen bonding. These interactions are fundamental to the formation of larger, organized structures. For example, carboxylic acids are known to form robust hydrogen-bonded complexes with other molecules, a principle used in the design of supramolecular protecting groups. researchgate.net However, the specific binding affinities, selectivity, and structural details of any potential supramolecular complexes involving this compound have not been investigated.
Applications in Chemical Biology and Drug Discovery Research
Design and Synthesis as a Chemical Probe
The design and synthesis of 2-Propylpyrrolidine-2-carboxylic acid as a chemical probe would be guided by the biological target of interest. The synthesis of chiral pyrrolidine (B122466) derivatives often begins from precursors like proline or 4-hydroxyproline. nih.govmdpi.com A general synthetic approach could involve the asymmetric alkylation of a protected proline scaffold. For instance, a protected pyroglutamic acid ester could be treated with a strong base to form an enolate, which is then alkylated with a propyl halide. Subsequent deprotection and hydrolysis would yield the desired this compound. Stereoselectivity is a critical aspect of this synthesis, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. unibo.itmdpi.com
As a chemical probe, the compound could be functionalized with reporter groups, such as fluorescent tags or biotin, to enable the study of biological processes. The propyl group provides a lipophilic handle that can influence cell permeability and interaction with hydrophobic pockets of target proteins, while the carboxylic acid and the ring nitrogen offer points for further chemical modification.
Use as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are essential for the asymmetric synthesis of complex molecules, particularly pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect. nih.govmdpi.com this compound serves as a valuable chiral synthon. Its rigid pyrrolidine core imposes conformational constraints that can be advantageous in the design of molecules with specific three-dimensional shapes required for biological recognition.
The synthesis of more complex molecules can proceed by leveraging the functional groups of the building block. The carboxylic acid can be converted to an amide, ester, or other functional groups, while the secondary amine in the pyrrolidine ring can be acylated, alkylated, or used in coupling reactions. The stereocenter at the C2 position, defined during the synthesis of the building block, is carried through into the final complex molecule, ensuring its enantiopurity. This approach is fundamental in creating stereochemically defined drugs and other bioactive compounds.
Scaffold Exploration for Novel Bioactive Compounds
The pyrrolidine core is considered a "privileged scaffold" in medicinal chemistry because it is a structural motif found in a wide range of biologically active compounds. nih.govnih.govmdpi.com The this compound structure can be used as a starting point for creating libraries of new compounds to be screened for biological activity.
Structure-Activity Relationship (SAR) Studies for Target Engagement
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug. nih.govmdpi.com Starting with the this compound scaffold, medicinal chemists can systematically modify different parts of the molecule to understand how these changes affect its interaction with a biological target.
For example, the length and branching of the alkyl chain at C2 could be varied to probe the size and nature of a hydrophobic binding pocket. The carboxylic acid could be replaced with other acidic groups (like a tetrazole) or converted to neutral amides or esters to investigate the importance of the acidic functionality for target binding. The nitrogen atom could be substituted with different groups to explore additional binding interactions. Each new analog is synthesized and tested, and the data is used to build a model of the pharmacophore, guiding the design of more potent compounds. nih.govnih.gov
Table 1: Hypothetical SAR Study of this compound Analogs
| Analog | C2-Substituent | N1-Substituent | Carboxylic Acid Modification | Relative Activity |
|---|---|---|---|---|
| Lead | Propyl | H | -COOH | 1x |
| 1 | Methyl | H | -COOH | 0.5x |
| 2 | Pentyl | H | -COOH | 1.2x |
| 3 | Propyl | Benzyl (B1604629) | -COOH | 0.8x |
This table is illustrative and based on general medicinal chemistry principles.
Fragment-Based Drug Design (FBDD) Strategies
Fragment-Based Drug Design (FBDD) is a method for identifying lead compounds where small molecular fragments that bind weakly to a target are identified and then grown or linked together to produce a more potent lead. nih.govmdpi.complos.org The pyrrolidine ring itself can be considered a valuable three-dimensional fragment. nih.gov
In an FBDD approach, this compound or simpler derivatives could be included in a fragment library for screening against a protein target using techniques like X-ray crystallography or NMR spectroscopy. If the fragment is found to bind to the target, its binding mode can be determined. This structural information is then used to guide the elaboration of the fragment, adding functional groups that can form additional interactions with the protein, thereby increasing binding affinity and potency. The propyl group, for instance, might be found to occupy a small hydrophobic pocket, suggesting that extending or modifying this group could lead to improved activity.
Development of Molecular Tools for Biological Pathway Elucidation
Understanding complex biological pathways often requires molecular tools that can selectively interact with and report on specific components of that pathway. This compound can be developed into such tools. For example, if a derivative is found to inhibit a specific enzyme, it can be used to probe the consequences of that enzyme's inhibition within a cellular or organismal context. By modifying the scaffold with photo-crosslinking groups or affinity tags, researchers can perform chemoproteomic experiments to identify the direct targets of the compound and potentially uncover new components of a signaling or metabolic pathway.
Contributions to the Design of Enzymatic Inhibitors and Modulators
The constrained structure of the pyrrolidine ring makes it an excellent scaffold for designing enzyme inhibitors. nih.gov The substituents on the ring can be positioned to mimic the transition state of an enzymatic reaction or to occupy specific binding pockets in the enzyme's active site. For example, pyrrolidine-based compounds have been investigated as inhibitors for a variety of enzymes, including proteases and kinases.
The design of inhibitors based on the this compound scaffold would involve using computational modeling to dock the compound into the active site of a target enzyme. The model would suggest modifications to improve the fit and binding energy. For instance, the carboxylic acid might chelate a metal ion in the active site, while the propyl group interacts with a hydrophobic sub-pocket. This rational design approach, combined with SAR studies, can lead to the development of potent and selective enzyme inhibitors with therapeutic potential. nih.gov
Advanced Analytical Techniques for Research on 2 Propylpyrrolidine 2 Carboxylic Acid
Chromatographic Methods for Purification and Analysis
Chromatography is a cornerstone for the separation and purification of 2-Propylpyrrolidine-2-carboxylic acid from reaction mixtures and biological matrices. The selection of a specific chromatographic method depends on the compound's physicochemical properties, including polarity, volatility, and the presence of chiral centers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Given its polar nature as an amino acid, reversed-phase (RP) HPLC is a common approach. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. However, the high polarity of small amino acids can lead to poor retention on standard C18 columns.
To overcome this, several strategies can be employed:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is well-suited for highly polar compounds, providing better retention and separation.
Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged amino acid, enhancing its retention on a reversed-phase column.
Derivatization: The carboxylic acid or amine group can be derivatized to make the molecule less polar and more responsive to UV or fluorescence detectors, which is necessary as the native compound lacks a strong chromophore. For instance, derivatization with a 4-nitrophenacyl group has been used for the HPLC analysis of similar pyrrolidone carboxylic acids. nih.gov
A typical HPLC method for a related compound, 2-pyrrolidone-5-carboxylic acid (PCA), highlights the parameters that would be relevant. verdeanalitica.com.br
Table 1: Illustrative HPLC Parameters for Analysis of a Pyrrolidine (B122466) Carboxylic Acid Analog
| Parameter | Value |
|---|---|
| Column | YMC-Triart C18 |
| Mobile Phase | Gradient elution with triethylammonium (B8662869) phosphate (B84403) and acetonitrile |
| Flow Rate | 400 µL/min |
| Detection | Photodiode Array (PDA) at 210 nm |
| Linear Range | 0.2 to 5.0 µg/mL |
Data derived from a study on 2-pyrrolidone-5-carboxylic acid and presented for illustrative purposes. verdeanalitica.com.br
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Amino acids like this compound are non-volatile due to their zwitterionic nature. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. americanpeptidesociety.org A common two-step derivatization process involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or butyl ester) by reacting with an alcohol in the presence of an acid catalyst.
Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride to block its polar N-H bond.
This process yields a volatile derivative that can be effectively separated on a GC column. The choice of derivatization reagent can influence the chromatographic properties and even the elution order of enantiomers in chiral GC. Pyrolysis-GC is another, less common, approach that breaks down the molecule into characteristic volatile fragments for analysis.
As this compound possesses a chiral center at the C2 position, separating its enantiomers is critical for stereospecific synthesis and biological studies. Chiral chromatography is the most effective method for this purpose.
Indirect Method: This involves derivatizing the enantiomeric pair with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov
Direct Method: This is the more common approach, utilizing a chiral stationary phase (CSP) in either HPLC or GC. The CSP interacts differently with each enantiomer, leading to different retention times and subsequent separation. For carboxylic acids, CSPs based on cyclodextrins or antibiotic macrocycles (like vancomycin) are often effective. mdpi.com Chiral GC analysis of derivatized proline on a trifluoroacetyl derivatized cyclodextrin (B1172386) column (CHIRALDEX® G-TA) has demonstrated successful enantiomeric separation.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide unparalleled sensitivity and specificity for the identification and quantification of this compound.
LC-MS: Liquid chromatography-mass spectrometry is the premier tool for analyzing non-volatile compounds in complex mixtures. Following HPLC or HILIC separation, the analyte is ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer. biorxiv.org LC-MS/MS (tandem mass spectrometry) can provide structural information through fragmentation analysis and allows for highly selective quantification using Multiple Reaction Monitoring (MRM). fda.gov This method is particularly useful for detecting the compound in biological matrices like plasma or tissue extracts. nih.gov
GC-MS: Gas chromatography-mass spectrometry is used for the analysis of the volatile derivatives of this compound. mdpi.com It provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against libraries for definitive identification. dss.go.th GC-MS has been extensively used for profiling amino acid derivatives in various samples. nih.govnih.gov
Table 2: Comparison of Hyphenated Techniques for Pyrrolidine Carboxylic Acid Analysis
| Technique | Sample State | Derivatization | Key Advantages | Common Application |
|---|---|---|---|---|
| LC-MS/MS | Liquid/Solution | Optional, but can improve ionization | High sensitivity, applicable to non-volatile compounds, structural confirmation. fda.gov | Quantification in biological fluids. |
| GC-MS | Gas/Vapor | Mandatory | High resolution, robust, extensive spectral libraries available. mdpi.com | Metabolite profiling, impurity analysis. |
Spectrophotometric Assays for Reaction Monitoring and Concentration Determination
Spectrophotometric assays offer a simpler, more accessible method for concentration determination compared to chromatography, though they are generally less specific. Since this compound does not possess a native chromophore for UV-Visible absorption, these methods rely on derivatization. nih.gov
A chromogenic reagent that reacts specifically with either the secondary amine or the carboxylic acid group is used to produce a colored product. The absorbance of this product is then measured at a specific wavelength, and the concentration is determined using a calibration curve according to Beer's Law. While specific reagents for this compound are not documented, general reagents for amino acids or carboxylic acids could be adapted for this purpose. For example, fluorescent labeling reagents have been developed for the sensitive determination of carboxylic acids.
Microfluidic and High-Throughput Screening Methodologies
In drug discovery and chemical biology, high-throughput screening (HTS) and microfluidic technologies are used to rapidly synthesize and evaluate large libraries of compounds. bmglabtech.com If this compound were a building block in a combinatorial library (e.g., for creating cyclic peptides), these techniques would be highly relevant. nih.govacs.orgdrugtargetreview.com
High-Throughput Screening (HTS): Automated systems are used to perform thousands of biochemical or cell-based assays in parallel using microtiter plates. This allows for the rapid screening of libraries containing analogs of this compound to identify compounds with desired biological activity. nih.gov
Microfluidics: These "lab-on-a-chip" technologies allow for reactions and analyses to be performed on a very small scale, consuming minimal reagents and enabling rapid, parallel processing. This is advantageous for optimizing synthetic routes or for screening applications where sample volume is limited.
These methodologies are generally applied to libraries of compounds rather than a single entity but are crucial for exploring the structure-activity relationships of derivatives of this compound.
Future Research Perspectives and Emerging Directions
Exploration of Underexplored Derivatization Chemistries
The bifunctional nature of 2-Propylpyrrolidine-2-carboxylic acid, containing both a secondary amine and a carboxylic acid, offers numerous avenues for chemical modification. Future research will likely focus on leveraging these reactive sites to generate novel derivatives with tailored properties. The steric hindrance imposed by the propyl group at the C2 position may influence reaction kinetics and stereochemical outcomes, leading to unique chemical entities not accessible from simpler proline analogs.
Key derivatization strategies to be explored include:
Carboxylic Acid Group Modification : Standard transformations such as esterification and amidation can be employed. The use of water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) could facilitate coupling with various amines or alcohols in aqueous media. thermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) are commonly used to promote amide bond formation. thermofisher.com
Secondary Amine Modification : The pyrrolidine (B122466) nitrogen can undergo N-acylation, N-alkylation, or be incorporated into more complex heterocyclic systems. These modifications can significantly alter the molecule's polarity, basicity, and biological activity.
Ring-Opening and Ring-Expansion Reactions : Investigating conditions that could lead to the selective opening of the pyrrolidine ring or its expansion into larger heterocyclic structures could yield novel molecular scaffolds.
These derivatization pathways will enable the creation of diverse chemical libraries for screening in various applications.
Table 1: Potential Derivatization Reactions for this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative Class |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohols (e.g., Methanol, Ethanol) with acid catalyst | Esters |
| Carboxylic Acid | Amidation | Amines with coupling agents (e.g., EDAC, DCC) | Amides |
| Secondary Amine | N-Acylation | Acyl chlorides, Acid anhydrides | N-Acyl derivatives |
| Secondary Amine | N-Alkylation | Alkyl halides | N-Alkyl derivatives |
| Secondary Amine | Reductive Amination | Aldehydes/Ketones with reducing agent (e.g., NaBH3CN) | N-Alkyl derivatives |
Application in Supramolecular Chemistry and Materials Science
The capacity of this compound to participate in non-covalent interactions, particularly hydrogen bonding via its carboxylic acid and amine functionalities, makes it an attractive building block for supramolecular assemblies. The propyl group adds a hydrophobic component that could be exploited to direct self-assembly processes in aqueous or mixed-solvent systems.
Future research directions in this area include:
Crystal Engineering : Systematic studies of the crystallization of the parent molecule and its simple derivatives could reveal predictable hydrogen-bonding patterns, forming tapes, sheets, or three-dimensional networks.
Gelators : Derivatives designed to balance hydrophilic and hydrophobic interactions could function as low-molecular-weight gelators, capable of structuring solvents at low concentrations.
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The carboxylic acid group can act as a ligand to coordinate with metal ions, potentially forming novel MOFs. The pyrrolidine ring and propyl group would line the pores of such materials, influencing their guest-binding properties.
Polymer Science : The compound could be used as a bio-based monomer for creating polyesters or polyamides. researchgate.net For instance, enzymatic catalysis has been used to polymerize pyrrole-2-carboxylic acid, suggesting a green chemistry approach could be applied. rsc.org
Table 2: Potential Supramolecular Interactions and Applications
| Interaction Type | Participating Groups | Potential Application |
|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (donor/acceptor), Amine (donor) | Crystal engineering, self-assembly, organogel formation |
| Hydrophobic Interactions | Propyl group, Pyrrolidine ring backbone | Directing assembly in aqueous media, formation of micelles or vesicles |
| Coordination Bonding | Carboxylate with metal ions | Formation of Metal-Organic Frameworks (MOFs) and coordination polymers |
Integration with Artificial Intelligence and Machine Learning for Predictive Design
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties from structure alone. nih.gov For this compound, these computational tools can accelerate the discovery of new derivatives with desired functions, bypassing laborious trial-and-error synthesis.
Emerging applications of AI/ML in this context involve:
Property Prediction : Training ML models on existing databases of pyrrolidine-containing compounds to predict key properties for novel virtual derivatives of this compound. Predicted properties could include solubility, bioactivity against specific targets, or pharmacokinetic profiles. nih.govresearchgate.net
Generative Models : Using generative algorithms, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel molecular structures based on the 2-propylpyrrolidine (B74177) scaffold. nih.gov These models can be optimized to generate molecules with high predicted activity and favorable drug-like properties.
Reaction Prediction : Implementing AI tools to predict the outcomes of unexplored derivatization reactions, suggesting optimal reaction conditions and identifying potential side products, thus streamlining synthetic efforts.
This in silico approach can prioritize the most promising candidate molecules for synthesis and experimental validation, saving significant time and resources. youtube.com
Table 3: AI/ML Workflow for Derivative Design
| Step | Description | AI/ML Tool |
|---|---|---|
| 1. Virtual Library Generation | Create a large, diverse set of virtual derivatives based on the core scaffold. | Combinatorial chemistry software |
| 2. Property Prediction | Predict desired properties (e.g., binding affinity, toxicity) for the virtual library. | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks |
| 3. Candidate Prioritization | Rank virtual molecules based on predicted properties to select top candidates. | Scoring functions, Multi-objective optimization algorithms |
| 4. Synthesis and Validation | Synthesize the prioritized candidates and perform experimental testing. | - |
| 5. Model Refinement | Incorporate new experimental data into the training set to improve the predictive model. | Active Learning cycles |
Investigation of its Role in Biocatalysis and Enzyme Engineering
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The chiral nature of this compound makes it an interesting target for enzymatic processes.
Future research avenues include:
Enzymatic Synthesis : Developing engineered enzymes for the stereoselective synthesis of this compound or its derivatives. Lactamases, for example, have been engineered for the synthesis of complex amide compounds, a strategy that could be adapted for this scaffold. nih.gov
Asymmetric Organocatalysis : Proline and its derivatives are renowned organocatalysts for various asymmetric reactions, such as aldol (B89426) and Mannich reactions. researchgate.net Investigating this compound and its derivatives as catalysts could lead to new transformations with unique reactivity and selectivity profiles influenced by the C2-propyl group.
Enzyme Inhibition : Carboxylic acids can act as inhibitors of certain enzymes. frontiersin.org Screening this compound and its derivatives against enzyme families like proteases or phosphatases could identify novel inhibitors with therapeutic potential.
Table 4: Potential Roles in Biocatalysis and Enzyme Engineering
| Area | Potential Role of this compound | Research Goal |
|---|---|---|
| Enzymatic Synthesis | As a target product | Develop stereoselective enzymatic routes to the compound and its enantiomers. |
| Organocatalysis | As a catalyst | Explore its use in asymmetric synthesis, leveraging its unique steric and electronic properties. |
| Enzyme Engineering | As a substrate or template | Evolve enzymes to specifically recognize and transform the molecule into valuable products. |
| Enzyme Inhibition | As an inhibitor | Screen for inhibitory activity against therapeutically relevant enzymes. |
Expansion of its Utility as a Versatile Chemical Biology Tool
Chemical biology utilizes custom-designed small molecules to probe and manipulate biological systems. The unique structure of this compound makes it a promising platform for developing such tools.
Future directions for its application as a chemical biology tool include:
Peptidomimetics : Incorporating the molecule into peptide chains as a proline substitute. The C2-propyl group would project from the peptide backbone, potentially mediating new protein-protein interactions or increasing metabolic stability.
Molecular Probes : Attaching fluorescent dyes or affinity tags (like biotin) to derivatives of this compound. These probes could be used to visualize biological processes or identify binding partners within cells.
Biofilm Disruption : Certain fatty acids and their analogs have shown efficacy in inhibiting or dispersing bacterial biofilms. nih.gov The amphiphilic nature of this compound derivatives could be explored for similar antibiofilm activity.
Fragment-Based Drug Discovery : Using the core scaffold as a starting point in fragment-based screening campaigns to identify new binding motifs for challenging drug targets. The pyrrolidine scaffold is a common feature in many biologically active compounds. nih.gov
The development of a synthetic and analytical toolkit for this compound will pave the way for its broad application in understanding and controlling complex biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-propylpyrrolidine-2-carboxylic acid derivatives?
- Methodological Answer : The compound is commonly synthesized via condensation reactions. For example, (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride reacts with aldehydes like 2,3-difluorobenzaldehyde under controlled conditions (e.g., 35–55°C) to form derivatives. Reaction steps typically involve ester hydrolysis, cyclization, and purification via column chromatography . Key parameters include solvent choice (DMF, toluene) and catalysts (palladium/copper for analogous reactions) .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Purification often combines recrystallization and chromatography. For pyrrolidine derivatives, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is effective. Purity validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. What safety protocols are critical when handling pyrrolidine derivatives?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed via hazardous waste channels. Storage requires inert atmospheres (argon) and desiccants to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in derivatives of this compound?
- Methodological Answer : Systematic temperature studies (e.g., 35–55°C) reveal optimal yields at 45–50°C for similar compounds. Solvent polarity adjustments (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% Pd) enhance reaction efficiency. DOE (Design of Experiments) frameworks help identify interactions between variables .
Q. What strategies resolve contradictions in spectroscopic data for stereoisomeric forms?
- Methodological Answer : Chiral HPLC with a cellulose-based column can separate enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. For conflicting NMR data (e.g., diastereotopic protons), 2D NMR (COSY, NOESY) clarifies spatial arrangements .
Q. How do structural modifications (e.g., fluorination) impact the compound’s biochemical activity?
- Methodological Answer : Introduce fluorinated groups (e.g., trifluoroacetamido) at the pyrrolidine ring’s 4-position to study steric/electronic effects. Assays like enzyme inhibition (e.g., protease targets) and cellular uptake (via LC-MS quantification) evaluate bioactivity changes .
Q. What advanced techniques validate degradation pathways under stressed conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) paired with LC-MS/MS identify breakdown products. Accelerated stability testing (40°C/75% RH) monitors impurity profiles over time. Kinetic modeling predicts shelf-life .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer : Compare reaction parameters (catalyst purity, solvent grade) and analytical methods (calibration standards for HPLC). Reproduce experiments with controlled variables (e.g., anhydrous solvents) to isolate factors causing variability .
Q. What computational tools aid in predicting the compound’s reactivity or supramolecular interactions?
- Methodological Answer : DFT calculations (Gaussian, ORCA) model transition states for cyclization steps. Molecular docking (AutoDock Vina) predicts binding affinities with biological targets. MD simulations (GROMACS) assess conformational stability in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
